

Lanicemine vs. Placebo for Depression: A Comparative Analysis of Randomized Controlled Trials

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This guide provides an objective comparison of **lanicemine** versus placebo in the treatment of major depressive disorder (MDD), based on data from randomized controlled trials (RCTs). **Lanicemine** (formerly AZD6765) is a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist.[1] It was investigated as a potential rapid-acting antidepressant with a more favorable side-effect profile compared to ketamine.[2][3] However, clinical trial results have been mixed, ultimately leading to the discontinuation of its development by AstraZeneca in 2013.[1] This guide will delve into the quantitative outcomes and methodologies of key clinical studies to provide a comprehensive overview for the scientific community.

Efficacy Data Summary

The primary evidence for the efficacy of **lanicemine** comes from a large Phase IIb, randomized, double-blind, placebo-controlled study conducted by Sanacora and colleagues (2017).[4][5][6] This study, involving 302 patients with treatment-resistant depression, ultimately found that adjunctive **lanicemine** was not superior to placebo in reducing depressive symptoms.[4][5][6]

The primary efficacy endpoint was the change in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score from baseline to week 6.[4][5][6] Neither the 50 mg nor the 100 mg



dose of **lanicemine** showed a statistically significant difference from placebo on this primary outcome or any secondary efficacy measures.[4][5][6]

Table 1: Primary and Secondary Efficacy Outcomes of Adjunctive **Lanicemine** vs. Placebo in a 12-Week RCT

| Outcome Measure | Lanicemine 50 mg | Lanicemine 100 mg | Placebo |
|---|------------------------------|------------------------------|------------------------------|
| Change in MADRS Score from Baseline to Week 6 (Primary Endpoint) | No significant difference | No significant difference | No significant difference |
| Change in MADRS Score from Baseline to Week 12 | No significant difference | No significant difference | No significant difference |
| Response Rates | No significant difference | No significant difference | No significant difference |
| Remission Rates | No significant difference | No significant difference | No significant difference |
| Change in Clinical Global Impression (CGI) Scale | No significant difference | No significant difference | No significant difference |
| Change in Quick Inventory of Depressive Symptomology Self- Report (QIDS-SR) Score | No significant difference | No significant difference | No significant difference |
| Change in Sheehan Disability Scale (SDS) Score | No significant difference | No significant difference | No significant difference |

Data sourced from Sanacora et al. (2017).[4][5][6]



Interestingly, post-hoc analyses were conducted to explore the discrepancy between these results and a previous, smaller study that had suggested a potential antidepressant effect. [4][5] Earlier research had indicated that repeated administration of **lanicemine** could provide sustained antidepressant efficacy. [2][7] However, the larger, more definitive trial did not support these initial findings. [8]

Safety and Tolerability

Lanicemine was generally well-tolerated in the clinical trials.[4][5] A key differentiating factor from ketamine was the minimal incidence of psychotomimetic and dissociative side effects.[2] [9] In one study, adverse events potentially related to dissociative-type symptoms were reported in a small percentage of patients receiving **lanicemine**, and these were generally mild.[2]

Table 2: Tolerability Profile of Adjunctive **Lanicemine** vs. Placebo

| Parameter | Lanicemine 50 mg | Lanicemine 100 mg | Placebo |
|---------------------------------------|----------------------------------|----------------------------------|----------------------------------|
| Completion Rate | 79.5% (pooled across all groups) | 79.5% (pooled across all groups) | 79.5% (pooled across all groups) |
| Psychotomimetic/Diss ociative Effects | Minimal | Minimal | Minimal |

Completion rate data from Sanacora et al. (2017).[4][5][6]

Experimental Protocols

The methodologies employed in the key **lanicemine** RCTs were rigorous and followed standard practices for clinical trials in depression.

Key Phase IIb Trial (Sanacora et al., 2017)

- Study Design: A Phase IIb, randomized, parallel-arm, double-blind, placebo-controlled, multicenter study conducted at 49 centers in four countries.[4][5][6]
- Participants: 302 patients aged 18-70 years diagnosed with single episode or recurrent MDD and a history of inadequate response to at least one antidepressant.[4][5][6] Patients were



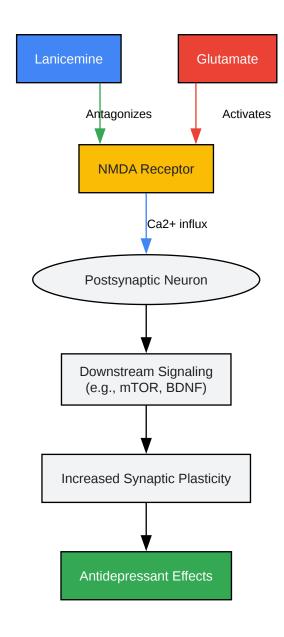
required to be on a stable dose of an allowed antidepressant for at least four weeks prior to screening.[4][5][6]

- Intervention: Patients were randomized equally to one of three groups to receive 15 double-blind intravenous infusions over a 12-week period.[4][5][6]
 - Adjunctive lanicemine 50 mg
 - Adjunctive lanicemine 100 mg
 - Adjunctive saline (placebo)
- Primary Outcome Measure: The change in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score from baseline to week 6.[4][5][6]
- Secondary Outcome Measures: Included the change in MADRS score from baseline to week
 12, response and remission rates, and changes in the Clinical Global Impression (CGI)
 scale, Quick Inventory of Depressive Symptomology Self-Report (QIDS-SR), and the
 Sheehan Disability Scale (SDS).[4][5][6]

Signaling Pathways and Experimental Workflow Proposed Mechanism of Action of Lanicemine

Lanicemine acts as a low-trapping, non-selective antagonist of the NMDA receptor.[9] The therapeutic hypothesis for NMDA receptor antagonists in depression involves the modulation of glutamatergic neurotransmission, leading to downstream effects on synaptic plasticity and neuronal function. While the exact downstream signaling cascade for lanicemine's antidepressant effect is not fully elucidated, it is believed to share some mechanisms with ketamine, albeit with different receptor kinetics.





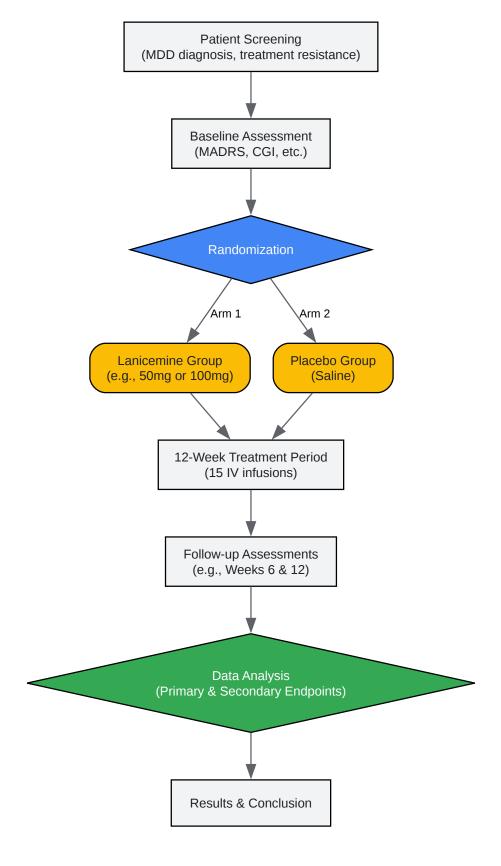
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Caption: Proposed signaling pathway of lanicemine as an NMDA receptor antagonist.

Experimental Workflow of a Lanicemine vs. Placebo RCT

The workflow for a typical randomized controlled trial comparing **lanicemine** to placebo follows a structured sequence from patient screening to data analysis.





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Caption: Typical experimental workflow for a lanicemine vs. placebo RCT.



Conclusion

In conclusion, while **lanicemine** showed initial promise as a rapid-acting antidepressant with a favorable safety profile, particularly regarding the absence of significant psychotomimetic effects, a large, well-designed Phase IIb randomized controlled trial did not demonstrate its superiority over placebo for treatment-resistant depression.[4][5][6] The discrepancy with earlier, more positive findings highlights the challenges in translating early-phase results into late-stage clinical success. The data from these trials are invaluable for the scientific community in understanding the nuances of NMDA receptor modulation for the treatment of depression and for informing the design of future studies with novel compounds targeting the glutamatergic system.

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